3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide

Catalog No.
S15514571
CAS No.
M.F
C11H19N3O
M. Wt
209.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanami...

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-propylpropanamide

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

InChI

InChI=1S/C11H19N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h8H,4-7H2,1-3H3,(H,12,15)

InChI Key

LJWVQPCPHZIPOK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCN1C(=CC(=N1)C)C

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with two methyl groups and an amide functional group. The molecular formula for this compound is C8H13N3OC_8H_{13}N_3O, and it has a molecular weight of approximately 169.21 g/mol. The presence of the pyrazole moiety imparts specific chemical properties that make this compound interesting for various applications in medicinal chemistry and materials science.

, including:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, which may lead to the formation of more reactive intermediates or different functional groups.
  • Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially altering the amide group.
  • Substitution: Nucleophilic substitution reactions may occur at the nitrogen or carbon atoms adjacent to the pyrazole ring, allowing for further functionalization of the compound .

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide exhibits notable biological activities. Research indicates that compounds containing pyrazole derivatives often demonstrate anti-inflammatory and analgesic properties. The mechanism of action typically involves the modulation of specific biological pathways, potentially through interaction with enzymes or receptors in various biological systems . Additionally, its structural features suggest potential use as a biochemical probe in pharmacological studies.

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide can be achieved through several methods:

  • Condensation Reaction: A common synthetic route involves the condensation of 3,5-dimethylpyrazole with propanoyl chloride or a similar acylating agent in the presence of a base like sodium hydroxide. This reaction typically requires controlled conditions to optimize yield and purity.
  • Use of Solvents: The reaction is often carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate better solubility and reactivity of the starting materials .
  • Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product from unreacted materials and by-products.

The applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide span various fields:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects, particularly in treating inflammatory conditions due to its anti-inflammatory properties.
  • Material Science: The compound may serve as a building block for synthesizing new materials with unique physical and chemical properties.
  • Coordination Chemistry: It can act as a ligand in coordination complexes, which are significant in catalysis and material development .

Interaction studies have shown that 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide can engage in hydrogen bonding interactions within crystal lattices, contributing to its stability and solubility characteristics. Such interactions are crucial for understanding its behavior in biological systems and its potential as a drug candidate . Furthermore, studies on its binding affinity to various biological targets are ongoing to elucidate its mechanism of action.

Several compounds share structural similarities with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-propylpropanamide. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3,5-DimethylpyrazoleStructureA simpler derivative without the propanamide group; used as a precursor in various syntheses.
N-PropyldimethylacetamideStructureContains an acetamide group instead; exhibits different biological activity profiles.
4-MethylphenylpyrazoleStructureSubstituted phenyl group; known for distinct pharmacological properties compared to pyrazole derivatives.

These compounds differ primarily in their substituents and functional groups, which significantly influence their biological activities and applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

209.152812238 g/mol

Monoisotopic Mass

209.152812238 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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